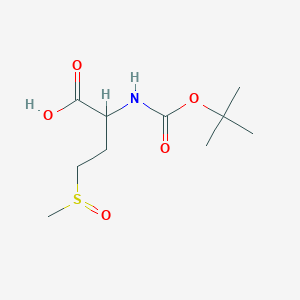

Boc-Met(O)-Oh

Description

Contextualization of Methionine Derivatives in Synthetic Chemistry

Methionine, one of the two sulfur-containing proteinogenic amino acids, presents unique challenges in synthetic chemistry. nih.govbiotage.com Its side-chain features a thioether group, which is highly susceptible to oxidation and alkylation. oup.comteknoscienze.com During the course of a multi-step synthesis, such as solid-phase peptide synthesis (SPPS), this thioether can be unintentionally oxidized to methionine sulfoxide (B87167) (Met(O)) and, further, to methionine sulfone (Met(O₂)). iris-biotech.deiris-biotech.de

This oxidation can be triggered by exposure to atmospheric oxygen, acidic conditions used for deprotection, or various reagents employed in the synthetic process. nih.goviris-biotech.de The oxidation introduces a mixture of two diastereomers (R and S) at the sulfur atom, complicating the purification and characterization of the final product. nih.goviris-biotech.de Furthermore, under the strongly acidic conditions often used in Boc-based synthesis strategies, the methionine side chain can be alkylated by carbocations, such as the tert-butyl cation generated during Boc group removal. nih.govoup.com To circumvent these side reactions, chemists often turn to methionine derivatives where the thioether is chemically modified or protected. oup.com

Overview of Boc-Met(O)-OH as a Specialized Protecting Group for Methionine

This compound serves as a specialized building block that strategically addresses the inherent reactivity of the methionine side chain. cymitquimica.compeptide.com In this approach, the methionine is intentionally and controllably oxidized to its sulfoxide form before being incorporated into the peptide sequence. peptide.comnih.gov By using the pre-oxidized form, the thioether is effectively "protected" against further, uncontrolled oxidation during the subsequent synthesis and purification steps. peptide.compeptide.com

This strategy offers several advantages. First, it prevents the formation of a mixed population of oxidized and unoxidized peptides, which can be difficult to separate. peptide.com Instead, a single, uniformly oxidized peptide is produced. nih.gov Second, the introduction of the polar sulfoxide group often increases the solubility of aggregation-prone peptides, which can significantly improve the quality of the synthesis and simplify purification by high-performance liquid chromatography (HPLC). oup.comnih.gov After the full-length, oxidized peptide has been synthesized and purified, the methionine sulfoxide residue can be quantitatively reduced back to the native methionine thioether in a final, dedicated step. peptide.comnih.gov This makes the sulfoxide a form of reversible or "pseudo" protecting group for the methionine side chain. nih.gov This method is particularly valuable in Boc-based syntheses where the strongly acidic conditions can promote side reactions. peptide.com

Scope and Academic Relevance of this compound Research

The use of this compound extends beyond a simple protective strategy and holds significant academic relevance. It is a key tool for researchers studying the impact of post-translational modifications, as methionine oxidation is a naturally occurring process in biological systems that can alter a protein's structure and function. teknoscienze.comiris-biotech.dehmdb.ca By incorporating Met(O) at specific sites, scientists can synthesize peptides and proteins that mimic these oxidized states to investigate their biological consequences. nih.gov

Furthermore, this derivative is instrumental in the chemical synthesis of peptides known to be hydrophobic and prone to aggregation, a hallmark of several neurodegenerative diseases. nih.gov For example, its use has been explored in the synthesis of the β-amyloid peptide, where methionine oxidation is believed to influence aggregation and toxicity. teknoscienze.com The improved solubility of the Met(O)-containing peptide intermediates facilitates their handling and purification. nih.gov The compound is also used in medicinal chemistry and bioconjugation, where its unique properties can be harnessed for the development of novel therapeutics and drug delivery systems. chemimpex.com

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C10H19NO5S |

|---|---|

Molecular Weight |

265.33 g/mol |

IUPAC Name |

2-[(2-methylpropan-2-yl)oxycarbonylamino]-4-methylsulfinylbutanoic acid |

InChI |

InChI=1S/C10H19NO5S/c1-10(2,3)16-9(14)11-7(8(12)13)5-6-17(4)15/h7H,5-6H2,1-4H3,(H,11,14)(H,12,13) |

InChI Key |

FVSDTYGQCVACMH-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CCS(=O)C)C(=O)O |

Origin of Product |

United States |

Chemical Reactivity and Reaction Mechanisms of Boc Met O Oh

Role in Peptide Bond Formation

In peptide synthesis, the formation of a peptide bond is a condensation reaction between the carboxyl group of one amino acid and the amino group of another. bachem.com Boc-Met(O)-OH, like other N-protected amino acids, utilizes its free carboxyl group to form a peptide bond with the N-terminal amine of a growing peptide chain. This process is central to both solution-phase and solid-phase peptide synthesis (SPPS). iris-biotech.de The use of this compound can be a deliberate strategy to incorporate an oxidized methionine, which can be relevant in studying oxidative stress, or to leverage its increased polarity to enhance the solubility of aggregation-prone peptide sequences during synthesis. researchgate.net

The Boc/Bzl (tert-butoxycarbonyl/benzyl) protection strategy is a foundational method in solid-phase peptide synthesis. researchgate.net In this scheme, the temporary Nα-Boc group is removed with moderate acid, while more permanent benzyl-based side-chain protecting groups are cleaved at the end of the synthesis with strong acid. peptide.com The formation of the peptide bond itself requires the activation of the carboxylic acid of the incoming Boc-amino acid, such as this compound. This is accomplished using a variety of coupling reagents and additives that promote the reaction, enhance its speed, and suppress potential side reactions like racemization. uni-kiel.deglobalresearchonline.net

Carbodiimides:

DCC (Dicyclohexylcarbodiimide): One of the earliest and most widely used coupling reagents. uni-kiel.deglobalresearchonline.net It activates the carboxyl group to form a highly reactive O-acylisourea intermediate, which then reacts with the amine. A major drawback is the formation of dicyclohexylurea (DCU), a byproduct that is largely insoluble and can be difficult to remove in solution-phase synthesis, though this is less of an issue in SPPS where filtration is standard. globalresearchonline.net

EDC or EDAC (N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide): A water-soluble carbodiimide (B86325) that is often used in aqueous solutions. bachem.comglobalresearchonline.net The resulting urea (B33335) byproduct is also water-soluble, simplifying purification.

Onium Salts (Uronium/Aminium and Phosphonium):

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate): A highly efficient uronium/aminium-type coupling reagent based on the HOAt (1-hydroxy-7-azabenzotriazole) scaffold. bachem.com It is known for rapid coupling rates, even with sterically hindered amino acids. bachem.com

HBTU (N,N,N',N'-Tetramethyl-O-(1H-benzotriazol-1-yl)uronium hexafluorophosphate): A widely used coupling reagent that forms an active ester with the Boc-amino acid. bachem.com

PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate): A phosphonium (B103445) salt reagent that is also highly effective and considered a non-toxic alternative to its predecessor, BOP. bachem.com It is particularly useful for minimizing racemization. nih.gov

Additives: These are often used in conjunction with coupling reagents to prevent racemization and improve reaction kinetics. uni-kiel.de They work by forming an active ester that is more stable and less prone to racemization than the initial activated intermediate (e.g., the O-acylisourea from DCC).

HOBt (1-Hydroxybenzotriazole): The classic additive used with carbodiimides like DCC. uni-kiel.de The combination of DCC/HOBt dramatically improves the efficiency and safety of the coupling reaction. uni-kiel.de

HOAt (1-Hydroxy-7-azabenzotriazole): An additive that is more effective than HOBt at preventing racemization and increasing coupling speed, particularly in difficult couplings. bachem.com

DIPEA (N,N-Diisopropylethylamine): A sterically hindered, non-nucleophilic base commonly used in peptide synthesis. peptide.com In Boc-SPPS, after the acidic deprotection of the N-terminal Boc group, the resulting ammonium (B1175870) salt must be neutralized to the free amine before the next coupling can occur. peptide.compeptide.com DIPEA is frequently used for this neutralization step. peptide.com

The table below summarizes common coupling reagents and additives used in Boc-based peptide chemistry.

| Reagent/Additive | Type | Key Features |

| DCC | Carbodiimide | Inexpensive and effective; forms insoluble DCU byproduct. uni-kiel.deglobalresearchonline.net |

| EDC | Carbodiimide | Water-soluble reagent and byproduct; good for aqueous media. bachem.comglobalresearchonline.net |

| HATU | Uronium/Aminium Salt | Highly efficient, fast reaction rates, based on HOAt. bachem.com |

| HBTU | Uronium/Aminium Salt | Common, effective coupling reagent. bachem.com |

| PyBOP | Phosphonium Salt | Effective, non-toxic alternative to BOP, minimizes racemization. bachem.comnih.gov |

| HOBt | Additive | Suppresses racemization, enhances coupling efficiency when used with carbodiimides. uni-kiel.de |

| HOAt | Additive | More effective than HOBt for difficult couplings and racemization suppression. bachem.com |

| DIPEA | Base | Non-nucleophilic base for neutralizing the N-terminal amine salt after deprotection. peptide.com |

The efficiency of peptide bond formation is critical for the successful synthesis of long peptides. In solid-phase peptide synthesis (SPPS), the growing peptide chain is anchored to an insoluble resin support, which allows for the easy removal of excess reagents and byproducts through simple filtration and washing. iris-biotech.de This enables the use of excess reagents to drive the reaction to completion, which is a key advantage of SPPS. iris-biotech.de

The kinetics of the coupling reaction can be influenced by several factors, including the specific amino acids being coupled, the choice of coupling reagent, and the reaction conditions. Some amino acid couplings are known to be slower, for instance, the coupling of sterically hindered residues. globalresearchonline.net Studies using the "classical" Merrifield method (Boc-benzyl strategy) have monitored coupling completion, often using the ninhydrin (B49086) test, to evaluate the efficiency of incorporating each Boc-amino acid. nih.gov

In SPPS, the reaction occurs in a heterogeneous environment. The kinetics can be complex, influenced by the diffusion of reagents into the swollen resin beads. acs.org NMR spectroscopy has been employed to study the kinetics of coupling reactions on the resin, providing detailed insights into reaction conversion rates and helping to optimize coupling times. acs.org For example, time-resolved ¹H NMR has been used to follow the formation and stability of active esters, which are the key intermediates in the coupling step. nih.gov Such studies have revealed that the stability of these active esters can vary significantly depending on the amino acid's structure, which in turn dictates the optimal coupling time required to maximize amide bond formation while minimizing side reactions like hydrolysis. nih.gov

Solution-phase synthesis, while not as easily automated, offers more flexibility for purification of intermediates and can be advantageous for large-scale production. The kinetics in a homogeneous solution are typically more straightforward than in SPPS. However, in both methodologies, the goal is to achieve near-quantitative coupling at each step to avoid the accumulation of deletion sequences in the final peptide product.

Deprotection Chemistry of this compound

The Boc group is a cornerstone of one of the main strategies in peptide synthesis due to its stability under many conditions and its facile removal under specific acidic conditions. highfine.com This differential stability allows for an orthogonal protection scheme, where the Nα-Boc group can be removed without disturbing acid-labile side-chain protecting groups, which require much stronger acids for cleavage. peptide.compeptide.com

The standard method for removing the Boc protecting group is acidolysis, most commonly using trifluoroacetic acid (TFA). fishersci.co.ukmasterorganicchemistry.com The reaction is typically performed using a solution of TFA in a solvent like dichloromethane (B109758) (DCM), often at a concentration of 25-50%. fishersci.co.ukchempep.com The deprotection is usually rapid, occurring at room temperature within about 30 minutes. chempep.comscribd.com

The mechanism of acidolytic cleavage proceeds through several key steps:

Protonation: The carbonyl oxygen of the Boc group is protonated by the strong acid (TFA). masterorganicchemistry.comcommonorganicchemistry.com

Carbocation Formation: The protonated intermediate becomes unstable and fragments, leading to the loss of a stable tert-butyl cation and the formation of a carbamic acid intermediate. masterorganicchemistry.comcommonorganicchemistry.com

Decarboxylation: The carbamic acid is inherently unstable and rapidly decomposes, releasing carbon dioxide gas. commonorganicchemistry.com

Amine Salt Formation: The resulting free amine is immediately protonated by the excess acid in the reaction mixture, yielding the amine as a TFA salt. commonorganicchemistry.com

This final salt must be neutralized, typically with a base like DIPEA, before the next coupling cycle can begin. peptide.compeptide.com The tert-butyl cation generated during the reaction can potentially cause side reactions by alkylating nucleophilic side chains, such as those of methionine or tryptophan. acsgcipr.org To prevent this, "scavengers" are often added to the deprotection solution to trap the carbocation. chempep.com

The kinetics of Boc deprotection have been shown in some cases to have a second-order dependence on the acid concentration, meaning that increasing the acid concentration can significantly shorten the required reaction time. acs.orgresearchgate.net

Typical Boc Deprotection Conditions:

| Reagent | Concentration | Solvent | Time | Temperature |

| Trifluoroacetic Acid (TFA) | 25-50% | Dichloromethane (DCM) | 20-30 min | Room Temperature |

| Hydrochloric Acid (HCl) | ~4M | Dioxane or Ethyl Acetate | 30 min - 2h | Room Temperature |

Data compiled from multiple sources. fishersci.co.ukchempep.comcommonorganicchemistry.com

Orthogonal protection is a fundamental strategy in complex organic synthesis that allows for the selective removal of one protecting group in the presence of others. fiveable.me While the standard Boc/Bzl strategy is technically not fully orthogonal (as both group types are acid-labile), it is practically effective due to the large difference in acid strength required for their removal. peptide.com The Boc group can be cleaved with moderate acid (TFA), while benzyl-based side-chain protecting groups and cleavage from the resin require very strong acids like liquid hydrogen fluoride (B91410) (HF). peptide.comchempep.com

True orthogonality is achieved when protecting groups are removed under completely different chemical conditions (e.g., acid vs. base). fiveable.mebham.ac.uk In syntheses involving this compound, selective deprotection strategies may be required. For instance, if another functional group in the peptide is protected by an even more acid-sensitive group, conditions must be chosen to selectively cleave the Boc group. The Boc group is generally one of the most sensitive protecting groups to acid, which often allows for its selective removal. acsgcipr.org

Alternative, milder conditions for Boc removal have been developed for substrates that are sensitive to strong acids:

Lewis Acids: Reagents like zinc bromide (ZnBr₂) or TMSI can remove Boc groups under relatively mild, non-protic conditions. highfine.comfishersci.co.uk

Thermal Deprotection: In some cases, N-Boc groups can be removed by heating, sometimes in a continuous flow reactor, which can allow for selective deprotection based on the differential thermal lability of various Boc groups (e.g., aryl N-Boc vs. alkyl N-Boc). nih.gov

These alternative methods expand the toolbox for complex syntheses, allowing for the strategic deprotection of Boc groups while preserving other sensitive functionalities within a molecule. researchgate.net

Reduction Chemistry of Methionine Sulfoxide (B87167) Residues

Methionine is one of the amino acids most susceptible to oxidation, readily converting to methionine sulfoxide [Met(O)] in the presence of reactive oxygen species (ROS). nih.govnih.gov This oxidation can be a significant side reaction during peptide synthesis, particularly during the final acidolytic cleavage step. researchgate.netacs.org Conversely, this compound may be intentionally incorporated. In either case, a final reduction step is often necessary to obtain the native methionine-containing peptide.

The oxidation of methionine's sulfur creates a new chiral center, resulting in two diastereomers: methionine-S-sulfoxide and methionine-R-sulfoxide. wikipedia.org In biological systems, specific enzymes known as methionine sulfoxide reductases (MsrA and MsrB) catalyze the reduction of these diastereomers back to methionine, playing a crucial role in repairing oxidative damage. nih.govnih.govwikipedia.org

In chemical peptide synthesis, various reagents and conditions have been developed to reduce Met(O) residues. A key challenge is to achieve this reduction without affecting other sensitive functional groups in the peptide.

HF Cleavage Conditions: During Boc-SPPS, the final cleavage from the resin is often performed with strong acids like HF. It was found that Met(O) can be quantitatively reduced back to methionine during the HF cleavage procedure itself, provided that appropriate scavengers are used.

TFA-based Cocktails: For Fmoc-based synthesis, which uses TFA for final cleavage, specific reducing agents can be added to the cleavage cocktail. The use of ammonium iodide (NH₄I) and dimethyl sulfide (B99878) (Me₂S) in TFA has been reported for the effective reduction of Met(O). acs.org Another reported method involves using Bu₄NBr in TFA, which can reduce the sulfoxide in as little as 5 minutes. researchgate.net

Thiol-based Reductants: The enzymatic reduction of Met(O) in nature often involves thiol-containing cofactors like thioredoxin. wikipedia.orgpnas.org In chemical synthesis, thiol-based reagents can also be employed. For example, adding 2-mercaptopyridine (B119420) to the cleavage mixture has been shown to not only reduce alkylation side reactions but also to facilitate the regeneration of methionine residues. researchgate.net

Chemical Reduction Methods for Met(O) to Met (e.g., N-methylmercaptoacetamide)

The reduction of the methionine sulfoxide (Met(O)) residue back to methionine (Met) is a critical step when this compound is used in peptide synthesis. This conversion is necessary to obtain the native peptide sequence. The reduction is typically achieved post-synthesis or during the final cleavage step using various chemical methods, often employing thiol-based reagents or other reducing systems.

Several methods have been reported for this reduction, including the use of N-methylmercaptoacetamide and other thiol-containing compounds. researchgate.netresearchgate.net The general mechanism for thiol-based reduction involves the nucleophilic attack of the thiol on the sulfur atom of the sulfoxide. acs.orgnih.gov This forms a tetracoordinate sulfur intermediate, which then collapses to regenerate the methionine thioether. nih.gov

Commonly employed reduction strategies include:

Ammonium Iodide and Dimethyl Sulfide (DMS): A solution of ammonium iodide (NH₄I) in trifluoroacetic acid (TFA) with DMS as a co-reductant can effectively reduce Met(O) to Met. researchgate.netoup.combiotage.com This method is advantageous as it is compatible with the presence of disulfide bridges and other sensitive amino acid residues. oup.com The addition of DMS is crucial to prevent the hydrolysis of reactive functionalities like peptide thioesters. researchgate.net

Dithiothreitol (DTT): DTT is a strong reducing agent frequently used in biochemistry and peptide chemistry. nih.govpeptide.com It can be added during the workup phase to reverse the oxidation of methionine. peptide.com The mechanism involves thiol-disulfide exchange. nih.govpnas.org

N-(methyl)mercaptoacetamide: This reagent has been reported for reversing methionine oxidation after cleavage. researchgate.netresearchgate.net

TFA/Bu₄NBr System: The use of tetrabutylammonium (B224687) bromide (Bu₄NBr) in TFA has been shown to reduce methionine sulfoxide in very short reaction times (e.g., 5 minutes), offering a rapid and efficient method compatible with standard Fmoc-chemistry cleavage cocktails. researchgate.net

| Reducing Agent/System | Typical Conditions | Key Features |

|---|---|---|

| Ammonium Iodide (NH₄I) / Dimethyl Sulfide (DMS) | TFA, often as part of a cleavage cocktail. | Effective reduction; compatible with disulfide bridges and sensitive residues. oup.com DMS prevents hydrolysis of thioesters. researchgate.net |

| Dithiothreitol (DTT) | Added to cleavage mixture or during post-cleavage workup. | Common and effective reducing agent. peptide.com Requires a reducing environment provided by a thiol regeneration system for catalytic activity in some contexts. nih.gov |

| N-methylmercaptoacetamide | Post-cleavage treatment. | A reported method for reversing Met oxidation. researchgate.netresearchgate.net |

| Tetrabutylammonium Bromide (Bu₄NBr) | In TFA, post-synthesis. | Very fast reaction time (5 min); compatible with Cys-containing peptides. researchgate.net |

Scavenger Systems in Acidic Cleavage Mixtures to Prevent Oxidation/Reduce Sulfoxide

During the final deprotection and cleavage of a peptide from its solid support, strong acids like trifluoroacetic acid (TFA) are used. These conditions generate reactive carbocations from the acid-labile side-chain protecting groups (e.g., tert-butyl cations from Boc or tBu groups). peptide.comacs.org These electrophilic species can cause unwanted side reactions. The thioether of a methionine residue is particularly susceptible to oxidation under these acidic conditions. peptide.comnih.gov

To mitigate these issues, "scavengers" are added to the cleavage cocktail. These are nucleophilic compounds designed to quench the carbocations and maintain a reducing environment. acs.org When a peptide is synthesized using Boc-Met-OH (instead of its sulfoxide form), these scavengers are essential to prevent its oxidation to Met(O). If some oxidation does occur, certain scavengers can also help reduce the sulfoxide back to the thioether. acs.org

Key scavengers and their functions include:

Thioanisole: Acts as a scavenger and can accelerate the removal of certain protecting groups. pnas.org

Dimethyl Sulfide (DMS): In a "low-high" HF cleavage procedure, a high concentration of DMS in the initial "low" acid step promotes an Sₙ2 mechanism that both reduces Met(O) back to Met and prevents alkylation side reactions. biotage.com

1,2-Ethanedithiol (EDT): A very effective scavenger for tert-butyl cations. pnas.org

Triisopropylsilane (TIS): An efficient, non-odorous scavenger that quenches carbocations. pnas.org

| Reagent/Cocktail | Composition | Function of Components |

|---|---|---|

| Reagent K | TFA/phenol/H₂O/thioanisole/EDT (82.5:5:5:5:2.5) | A standard cocktail for preventing Met alkylation and other side reactions. oup.com Thioanisole and EDT act as key scavengers. |

| TFA/TIS/H₂O | TFA/TIS/H₂O (95:2.5:2.5) | TIS scavenges carbocations. Water helps with solubility and cleavage. This mixture is common but may not fully prevent Met oxidation without additional reducing agents. biotage.com |

| TFA/DMS/NH₄I | TFA with DMS and NH₄I added. | Specifically designed to reduce Met(O) during cleavage while protecting other sensitive groups. biotage.com |

Investigations of Side Reactions During Peptide Synthesis

The use of this compound is a strategic choice aimed at preventing side reactions that commonly affect the unprotected methionine thioether during peptide synthesis, particularly during the harsh acidic conditions of final cleavage.

Prevention of Sulfonium (B1226848) Salt Formation (S-alkylation)

A significant side reaction for methionine in peptide synthesis is S-alkylation, which leads to the formation of a stable sulfonium salt. oup.comacs.org This reaction occurs when the nucleophilic sulfur atom of the methionine thioether attacks electrophilic carbocations (e.g., tert-butyl cations) generated during the acid-catalyzed removal of protecting groups. acs.orgnih.gov This is a greater issue in Boc/Bzl synthesis, where acid is used in every cycle to remove the Nα-Boc group, but it also occurs during the final TFA cleavage step in Fmoc/tBu chemistry. acs.org

The primary method to prevent S-alkylation is to use this compound as the building block. The oxygen atom in the sulfoxide group significantly reduces the nucleophilicity of the sulfur atom, rendering it resistant to attack by carbocations. oup.com This effectively protects the methionine side chain from this unwanted modification.

For syntheses that use standard Boc-Met-OH, S-alkylation is minimized by including a high concentration of scavengers in the cleavage cocktail, such as dimethyl sulfide (DMS) or thioanisole, which compete with the methionine thioether for the reactive carbocations. acs.org In some cases, the addition of 2-mercaptopyridine to the cleavage mixture has been shown to specifically prevent Met alkylation and can even convert an already-formed sulfonium salt back to the native Met residue.

Suppression of Dimerization and Other Unwanted By-products

While covalent dimerization is a well-known side reaction for cysteine (forming disulfide bridges) and tryptophan residues, it is not a commonly reported side reaction involving the methionine or methionine sulfoxide side chain during standard peptide synthesis. oup.compeptide.com The primary unwanted by-products related to methionine are oxidation and S-alkylation. nih.gov

A significant advantage of using this compound lies in its ability to suppress the formation of unwanted by-products related to peptide aggregation. peptide.com Many peptide sequences, particularly hydrophobic ones, are prone to aggregation during solid-phase synthesis and subsequent purification. This aggregation can lead to incomplete reactions, low yields, and difficult purification. peptide.com

Applications of Boc Met O Oh in Advanced Organic Synthesis

Solid-Phase Peptide Synthesis (SPPS) with Boc-Met(O)-OH

This compound is a standard building block for the introduction of methionine residues in Boc-based solid-phase peptide synthesis (SPPS). sigmaaldrich.com The Boc protecting group is favored in certain applications, such as the synthesis of hydrophobic peptides or those containing ester and thioester moieties. nih.gov

Incorporation into Complex Peptide Sequences

The synthesis of complex, biologically active peptides often presents challenges due to the inherent properties of certain amino acid sequences, such as aggregation. The use of Boc-protected amino acids can be advantageous in these scenarios. google.com this compound, in particular, serves as a crucial intermediate in the synthesis of various bioactive peptides. cymitquimica.comchemimpex.com For instance, the related compound Boc-Met-Leu-Phe-OH is utilized as a key building block in the development of new drugs and therapies. chemimpex.com

The strategic incorporation of this compound is also evident in the synthesis of complex natural products like conotoxins, which are disulfide-rich peptides with high potency and selectivity for a range of ion channels and receptors. nih.gov The synthesis of such intricate molecules often requires orthogonal protection strategies to correctly form multiple disulfide bridges, and the use of protected methionine derivatives is integral to this process. nih.gov Furthermore, in the solid-phase synthesis of the antibiotic daptomycin (B549167) and its analogues, Boc-SPPS has been shown to reduce peptide aggregation and suppress side reactions like aspartimide formation. nih.gov

Strategies for Minimizing Side Reactions during SPPS

A significant challenge in the synthesis of methionine-containing peptides is the susceptibility of the methionine thioether to oxidation and S-alkylation. sigmaaldrich.com These acid-catalyzed side reactions can occur during the repetitive acidolytic deprotection steps in Boc-SPPS and during the final cleavage from the resin. sigmaaldrich.com The formation of methionine sulfoxide (B87167) (Met(O)) and S-tert-butylated methionine impurities can complicate purification and reduce the yield of the target peptide. sigmaaldrich.com

Employing this compound from the outset is a primary strategy to prevent the uncontrolled oxidation of methionine during synthesis. cymitquimica.com This approach ensures the homogeneity of the peptide product, which can then be purified and the sulfoxide reduced back to methionine in a separate step if desired. cymitquimica.com

When using standard Boc-Met-OH, various scavenger cocktails are employed during the cleavage step to minimize side reactions. For peptides containing methionine, cysteine, or tryptophan, the addition of scavengers like 0.5% dithioethane (DTE) to the trifluoroacetic acid (TFA) cleavage solution is recommended to trap the tert-butyl cations that can cause S-alkylation. peptide.comchempep.com

Table 1: Common Side Reactions with Methionine in SPPS and Mitigation Strategies

| Side Reaction | Description | Mitigation Strategy |

| Oxidation | The thioether side chain of methionine is oxidized to form methionine sulfoxide (Met(O)). | Use of this compound from the start of the synthesis. Addition of reducing agents or scavengers during cleavage. |

| S-alkylation | The nucleophilic thioether of methionine reacts with carbocations generated during acid deprotection, leading to S-alkylation. | Addition of scavengers like dithioethane (DTE) to the cleavage cocktail to trap carbocations. |

Synthesis of Methionine-Rich Peptides and Peptidomimetics

The synthesis of peptides rich in methionine can be particularly challenging due to the increased probability of side reactions. The use of this compound offers a robust solution to circumvent these issues, ensuring a higher yield and purity of the final product. The controlled introduction of the sulfoxide allows for the synthesis of homogenous methionine-rich peptide sequences, which can be valuable in various research and therapeutic contexts.

Peptidomimetics, compounds that mimic the structure and function of peptides, are an important class of molecules in drug discovery. The synthesis of peptidomimetics often involves non-standard amino acids and complex synthetic routes. This compound can be a useful tool in the construction of peptidomimetics where the methionine residue or its oxidized form is a key structural or functional element. The ability to control the oxidation state of the sulfur atom provides a handle for further chemical modification and diversification of the peptidomimetic scaffold.

Solution-Phase Peptide Synthesis and Fragment Condensation Strategies

While solid-phase synthesis is the dominant method for peptide production, solution-phase synthesis and fragment condensation remain crucial, especially for large-scale synthesis and the preparation of very large peptides or proteins. In solution-phase synthesis, Boc-protected amino acids are widely used. peptide.com The coupling of peptide fragments is a key strategy in which pre-synthesized, protected peptide segments are joined together in solution. peptide.com

The use of Boc-protected amino acids, including this compound, is compatible with various coupling reagents used in solution-phase synthesis, such as carbodiimides (e.g., DCC, EDC) in the presence of additives like HOBt to suppress racemization. peptide.com For instance, the synthesis of di- and tripeptides has been demonstrated using Boc-protected amino acids and TBTU/HOBt as the coupling system. chemimpex.com

Fragment condensation strategies often involve the coupling of a protected peptide acid with a protected peptide amine. The choice of protecting groups is critical to prevent side reactions and ensure efficient coupling. The Boc group, in conjunction with other orthogonal protecting groups, allows for the selective deprotection of the necessary functional groups for the condensation reaction.

Use in the Synthesis of Prodrug Precursors (Chemical Strategy Focus)

The development of prodrugs is a well-established strategy to improve the pharmacokinetic and pharmacodynamic properties of therapeutic agents. iu.edu Amino acids are frequently incorporated into prodrug designs to enhance properties such as solubility, stability, and targeted delivery. chemimpex.com

The unique chemical properties of methionine sulfoxide make it an attractive component for the design of prodrugs that are activated by specific physiological conditions. In particular, the redox environment of certain tissues, such as tumors, can be exploited for targeted drug release. nih.govresearchgate.net The reduction of methionine sulfoxide to methionine is catalyzed by enzymes like methionine sulfoxide reductases (Msrs), which are present in biological systems. pnas.org

This compound serves as a key precursor for incorporating this redox-sensitive moiety into a prodrug scaffold. The Boc protecting group allows for the selective manipulation of other functional groups on the drug molecule or linker during the synthesis of the prodrug.

Chemical Design Principles for this compound-Containing Prodrug Scaffolds

The design of prodrug scaffolds incorporating this compound is guided by the principle of creating a bioreversible linkage that is stable in circulation but is cleaved at the target site to release the active drug. iu.edu

A primary strategy involves leveraging the redox potential difference between normal tissues and the tumor microenvironment. nih.govresearchgate.net Many solid tumors exhibit hypoxic (low oxygen) conditions, which can be exploited by hypoxia-activated prodrugs (HAPs). nih.govmdpi.comnih.gov The reduction of a trigger group, such as a nitroaromatic or a sulfoxide, under hypoxic conditions leads to the release of a cytotoxic agent. mdpi.com Methionine sulfoxide can act as such a redox-sensitive trigger, being reduced to methionine in the reducing environment of a tumor, leading to the cleavage of a linker and release of the active drug. pnas.org

Another key design principle is targeted delivery. Ligands that bind to receptors overexpressed on cancer cells can be incorporated into the prodrug scaffold to enhance accumulation at the tumor site. researchgate.netnews-medical.netnih.gov this compound can be integrated into a peptide-based linker that connects the targeting ligand to the drug. The Boc group facilitates the stepwise assembly of this linker.

Table 2: Design Principles for this compound in Prodrug Scaffolds

| Design Principle | Chemical Strategy | Role of this compound |

| Redox-Sensitivity | Incorporation of a methionine sulfoxide moiety that is reduced in the tumor microenvironment. | Serves as the precursor for the redox-sensitive trigger. |

| Hypoxia-Activation | Design of a prodrug that is selectively activated under hypoxic conditions. | The methionine sulfoxide can be part of the hypoxia-activated trigger system. |

| Targeted Delivery | Conjugation of the drug to a ligand that targets cancer cell-specific receptors. | Can be incorporated into the linker connecting the targeting ligand and the drug, with the Boc group facilitating synthesis. |

| Enhanced Stability | Modification of the drug molecule to improve its stability in circulation. | The Boc-protected amino acid can be part of a larger promoiety that shields the active drug until it reaches the target. |

Synthetic Strategies for Linking this compound to Drug Scaffolds

The incorporation of the this compound moiety into non-peptidic drug scaffolds is primarily achieved through standard amide bond formation, a cornerstone of medicinal chemistry. luxembourg-bio.comnih.govresearchgate.netnih.gov This strategy leverages the free carboxylic acid group of this compound and requires the drug scaffold to possess a nucleophilic primary or secondary amine. The process is a dehydrative coupling reaction that can be accomplished using a variety of well-established peptide coupling reagents. luxembourg-bio.comresearchgate.net

A prevalent and robust method involves the activation of the this compound carboxylic acid with a carbodiimide (B86325), such as N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide (EDC). This reaction forms a highly reactive O-acylisourea intermediate. To improve efficiency and minimize side reactions like racemization, an additive such as N-hydroxysuccinimide (NHS) is often included. luxembourg-bio.com The NHS captures the activated acyl group to form a more stable, yet still reactive, NHS ester. This active ester can then be isolated or, more commonly, reacted in situ with the amine-functionalized drug scaffold to yield the final, stable amide-linked conjugate. luxembourg-bio.com

The versatility of this approach allows for the linkage of this compound to a wide array of drug scaffolds, provided a suitable amine handle is present or can be introduced. This fundamental transformation is widely exploited in drug discovery to modify lead compounds, enhancing properties or introducing new functionalities. nih.govnih.gov The Boc protecting group on the nitrogen of the methionine sulfoxide ensures that the amino group does not self-react and can be removed in a subsequent step if required, typically under acidic conditions. cymitquimica.com

Application in the Synthesis of Biomimetic Compounds

The unique properties of methionine sulfoxide, particularly its polarity and coordination behavior, make this compound a valuable building block in the synthesis of compounds that mimic biological systems. cymitquimica.comnih.gov These biomimetic models provide insights into complex biological processes, such as metal ion handling in proteins and the effects of oxidative stress on protein-ligand interactions. cymitquimica.comnih.gov

Design and Synthesis of Pseudopeptides for Metal Ion Coordination Studies

Researchers utilize this compound to construct simplified models of metal-binding sites in proteins. A notable example is the synthesis of biomimetic pseudopeptides to study the coordination of copper ions (Cu(I)) in methionine-rich protein domains. cymitquimica.com In one study, a tripod-like pseudopeptide containing a methionine sulfoxide residue, designated TMetO, was synthesized to investigate the impact of methionine oxidation on copper binding affinity. cymitquimica.com

The synthesis began with this compound as a key building block in a process analogous to solid-phase peptide synthesis (SPPS). cymitquimica.com The carboxylic acid of this compound was first activated with EDC and NHS, followed by the addition of aqueous ammonium (B1175870) hydroxide (B78521) to form the amide, Boc-Met(O)-NH2. The Boc protecting group was then removed using a mixture of trifluoroacetic acid (TFA) and dichloromethane (B109758) (DCM) to yield the H-Met(O)-NH2 building block. cymitquimica.com This amine-containing fragment was subsequently coupled to other components to assemble the final pseudopeptide. By comparing the Cu(I) affinity of TMetO with its non-oxidized methionine counterpart (TMet) and other variants, the study concluded that the oxidation of even one methionine residue to methionine sulfoxide leads to a decrease in affinity for Cu(I). cymitquimica.com

Table 1: Biomimetic Pseudopeptides Synthesized for Copper (I) Coordination Studies

| Pseudopeptide | Key Amino Acid Residue | Purpose of Model |

|---|---|---|

| TMet | Methionine | Models the native tris-methionine Cu(I) binding site. cymitquimica.com |

| TMetO | Methionine Sulfoxide | Illustrates the impact of methionine oxidation on Cu(I) binding. cymitquimica.com |

| TSer | Serine | Investigates the role of non-coordinating, polar residues. cymitquimica.com |

| TAsp | Aspartic Acid | Investigates the role of non-coordinating, charged residues. cymitquimica.com |

Chemical Models for Protein-Ligand Interactions Involving Methionine Redox States

The reversible oxidation of methionine to methionine sulfoxide (MetO) is a significant post-translational modification that can alter protein structure and function. nih.govresearchgate.net this compound is integral to synthesizing peptide models that help elucidate the chemical and physical consequences of this redox switch in protein-ligand interactions.

Research has shown that the oxidation of methionine can substantially strengthen its non-covalent interaction with nearby aromatic residues (tyrosine, tryptophan, and phenylalanine), a common motif in protein structures. nih.gov Quantum mechanical calculations and experimental measurements on model peptides have demonstrated that the interaction energy is enhanced upon oxidation. nih.gov This increased stability is attributed to the interaction between the dipole moment of the sulfoxide group and the quadrupole moment of the aromatic ring. nih.gov This finding is critical for understanding how oxidative stress, which promotes MetO formation, can disrupt native protein conformations and alter binding events. nih.gov For instance, the oxidation of a critical methionine to methionine sulfoxide in α-conotoxin TxID was found to cause a significant loss of its inhibitory activity at the α3β4 nicotinic acetylcholine (B1216132) receptor, highlighting the dramatic functional consequences of this redox change. nih.gov

Table 2: Change in Methionine-Aromatic Interaction Energy Upon Oxidation

| Interacting Pair | Interaction Energy (kcal/mol) | Change Upon Oxidation (kcal/mol) |

|---|---|---|

| Methionine - Phenylalanine | -0.65 ± 0.15 | +0.5 to +0.6 (experimental) nih.gov |

| Methionine Analog - Aromatic | Not specified | +0.5 to +1.4 (calculated) nih.gov |

Compound Index

Advanced Characterization and Analytical Methodologies in Research

Spectroscopic Techniques for Structural Elucidation of Boc-Met(O)-OH Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Structural Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for obtaining detailed information about the atomic-level structure of a molecule. For this compound, both ¹H and ¹³C NMR are used to confirm the presence of key functional groups and to analyze the stereochemistry at the newly formed chiral sulfur center.

The oxidation of Boc-L-Met-OH to Boc-L-Met(O)-OH results in a mixture of two diastereomers. These diastereomers can often be distinguished by NMR because the different spatial arrangements of the atoms lead to distinct chemical environments for the nuclei. nih.govsmu.edu The protons and carbons near the sulfoxide (B87167) group, particularly the S-methyl and the adjacent methylene (B1212753) (γ and β) protons, experience different magnetic fields and thus exhibit different chemical shifts. smu.edu For instance, the chemical shifts of the C7-methylene group between the chiral carbon and the chiral sulfoxide can differ significantly between the two diastereomers. smu.edu While specific high-resolution NMR data for this compound diastereomers is specialized, analysis of similar chiral sulfoxides demonstrates that differences in proton and carbon chemical shifts can be correlated with the absolute configuration at the sulfur center, often with the aid of X-ray crystallography and quantum chemical calculations. smu.edunih.gov

Table 1: Representative ¹H NMR Chemical Shifts for Boc-L-Methionine This table provides data for the precursor, Boc-L-Methionine, to illustrate the typical chemical shifts of the core structure before oxidation.

| Assignment | Shift (ppm) in CDCl₃ | Description |

|---|---|---|

| -C(CH₃)₃ | 1.46 | 9 protons of the tert-butyl group of the Boc protector. |

| -CH₂- (β) | 2.00 - 2.18 | 2 protons of the methylene group adjacent to the chiral carbon. |

| -S-CH₃ | 2.11 | 3 protons of the methyl group attached to sulfur. |

| -CH₂- (γ) | 2.58 | 2 protons of the methylene group adjacent to the sulfur. |

| α-CH | 4.33 - 4.45 | 1 proton of the alpha-carbon. |

| -NH- | 5.24 | 1 proton of the amide group. |

| -COOH | ~10.0 | 1 proton of the carboxylic acid, often broad. |

Data sourced from representative spectra. chemicalbook.com

Mass Spectrometry (MS) for Molecular Weight and Fragment Analysis

Mass spectrometry (MS) is a key analytical technique used to determine the molecular weight and elemental composition of a compound. For this compound, MS confirms the successful oxidation of Boc-Met-OH (MW: 249.33 g/mol ) by identifying the molecular ion peak corresponding to the addition of an oxygen atom (MW: 265.33 g/mol ).

The fragmentation patterns observed in the mass spectrum provide structural confirmation. In techniques like electrospray ionization (ESI), common fragmentation pathways for Boc-protected amino acids involve the characteristic loss of the Boc group. chemguide.co.uk This can occur through the loss of isobutylene (B52900) (C₄H₈, 56 Da) or the entire tert-butoxycarbonyl group (C₅H₉O₂, 101 Da). libretexts.orgreddit.com Further fragmentation will relate to the methionine sulfoxide side chain. Analysis of fragmentation patterns helps in distinguishing the compound from other potential side-products of a reaction. libretexts.orgnih.gov

Table 2: Common Fragment Ions in Mass Spectrometry of Boc-Protected Amino Acids

| Fragment Notation | Description | Significance for this compound |

|---|---|---|

| [M+H]⁺ or [M-H]⁻ | Protonated or deprotonated molecular ion. | Confirms the molecular weight of 265.33 g/mol. |

| [M-C₄H₈]⁺ | Loss of isobutylene from the Boc group. | A characteristic fragmentation indicating the presence of the Boc protecting group. |

| [M-C₅H₈O₂]⁺ | Loss of the Boc group minus one hydrogen (t-butoxycarbonyl radical). | Another key indicator of the Boc group. |

| [M-C₅H₉O₂]⁺ | Loss of the entire Boc group. | Corresponds to the free amino acid ion. |

Infrared (IR) and Circular Dichroism (CD) Spectroscopy for Conformational Studies

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations like stretching and bending. researchgate.net In the analysis of this compound, IR spectroscopy can confirm the presence of the key structural moieties. The most significant band for confirming the oxidation is the S=O stretch, which typically appears in the 1000-1100 cm⁻¹ region. researchgate.netnih.gov This peak would be absent in the spectrum of the unoxidized precursor, Boc-Met-OH. Other characteristic absorptions include the C=O stretch of the carbamate (B1207046) and the carboxylic acid, and the N-H bend of the amide.

Table 3: Key Infrared Absorption Frequencies for this compound

| Vibrational Mode | Typical Frequency Range (cm⁻¹) | Functional Group |

|---|---|---|

| O-H Stretch | 2500-3300 (broad) | Carboxylic Acid |

| N-H Stretch | 3200-3400 | Amide (Boc group) |

| C=O Stretch | 1690-1740 | Carbamate (Boc) & Carboxylic Acid |

| S=O Stretch | 1000-1100 | Sulfoxide |

Frequency ranges are approximate and can be influenced by the molecular environment and sample state. researchgate.netresearchgate.netnih.govmdpi.com

Chromatographic Techniques for Purity Assessment and Isolation

Chromatography encompasses a set of laboratory techniques for the separation of mixtures. For this compound, these methods are crucial for purifying the final product from reaction mixtures and for assessing its purity.

High-Performance Liquid Chromatography (HPLC) for Reaction Monitoring and Purification

High-Performance Liquid Chromatography (HPLC) is a premier technique for the separation, identification, and quantification of components in a mixture. In the context of this compound, reversed-phase HPLC (RP-HPLC) is commonly used. This method can effectively monitor the progress of the oxidation reaction by separating the more polar product, this compound, from the less polar starting material, Boc-Met-OH.

Crucially, HPLC can often be used to separate the (R)- and (S)- diastereomers of this compound. nih.govnih.gov While challenging, achieving this separation is vital for studying the specific biological or chemical properties of each individual stereoisomer. The separation relies on subtle differences in the interactions of the diastereomers with the stationary phase of the HPLC column. A variety of methods, including the use of chiral stationary phases or derivatization with a chiral reagent, can be employed to enhance resolution. jst.go.jp

Table 4: Typical HPLC System for Analysis of Boc-Amino Acids

| Parameter | Typical Condition |

|---|---|

| Column | Reversed-Phase C18 (e.g., 4.6 mm x 250 mm, 5 µm) |

| Mobile Phase A | Water with 0.1% Trifluoroacetic Acid (TFA) or Formic Acid |

| Mobile Phase B | Acetonitrile with 0.1% Trifluoroacetic Acid (TFA) or Formic Acid |

| Gradient | A gradient of increasing Mobile Phase B over time (e.g., 5% to 95% B) |

| Flow Rate | ~1.0 mL/min for analytical scale |

| Detection | UV absorbance at ~210-220 nm |

Conditions are illustrative and require optimization for specific applications. nih.gov

Thin-Layer Chromatography (TLC) in Synthetic Monitoring

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective chromatographic technique used for qualitatively monitoring the progress of a chemical reaction and assessing the purity of a compound. nih.gov In the synthesis of this compound, a small aliquot of the reaction mixture is spotted onto a TLC plate (e.g., silica (B1680970) gel). The plate is then developed in a suitable solvent system.

The starting material (Boc-Met-OH) and the product (this compound) will have different polarities and thus different retention factors (Rƒ values). The sulfoxide product is generally more polar than the starting sulfide (B99878), so it will travel a shorter distance up the TLC plate. By comparing the spots of the reaction mixture to spots of the starting material, a chemist can visually track the consumption of the reactant and the formation of the product. chemicalforums.com While not as quantitative as HPLC, its speed makes it an invaluable tool for real-time reaction monitoring at the bench. researchgate.net Common solvent systems for amino acid derivatives often include mixtures of a non-polar solvent (like butanol), a polar solvent (like water), and an acid (like acetic acid) to ensure good separation. researchgate.netsigmaaldrich.com

X-ray Crystallography for Solid-State Structure and Conformation Determination of Derivatives

Detailed crystallographic data specifically for this compound or its simple ester derivatives are not extensively available in publicly accessible literature. However, analysis of closely related structures provides significant insight into the expected conformational preferences. Research on peptides incorporating a Boc-L-methionine residue offers a reliable model for the likely solid-state conformation of the N-protected amino acid backbone.

A notable example is the X-ray crystallographic study of N-(tert-butyloxycarbonyl)-L-methionyl-(1-aminocyclopent-3-ene-1-carbonyl)-L-phenylalanine methyl ester, a tripeptide derivative containing a Boc-Met residue. researchgate.net The analysis of this compound reveals specific conformational features of the Boc-protected methionine moiety within a larger molecular assembly.

The study reports that the tripeptide crystallizes in a monoclinic system with the space group P2₁. The conformation of the Boc-methionine residue within this peptide is constrained by the formation of a β-turn. researchgate.net This suggests that in a peptide chain, the Boc-Met unit can adopt a folded conformation. While this is a more complex system than an isolated this compound derivative, the fundamental geometry of the Boc-urethane group and the methionine side chain are informative.

The solid-state conformation of such derivatives is influenced by a combination of intramolecular and intermolecular forces. The bulky Boc group, for instance, can sterically influence the torsion angles (phi, ψ) of the amino acid backbone. Furthermore, the sulfoxide group in this compound introduces a new chiral center and a polar functional group capable of participating in hydrogen bonding, which would significantly affect the crystal packing.

The crystallographic data for the aforementioned Boc-Met-containing tripeptide derivative are summarized in the interactive table below.

| Crystal Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁ |

| a (Å) | 5.867(7) |

| b (Å) | 23.54(2) |

| c (Å) | 10.34(1) |

| β (°) | 99.74(5) |

| Volume (ų) | 1407(2) |

| Data derived from the X-ray crystallographic analysis of N-(tert-butyloxycarbonyl)-L-methionyl-(1-aminocyclopent-3-ene-1-carbonyl)-L-phenylalanine methyl ester. researchgate.net |

This data provides a foundational understanding of how a Boc-protected methionine derivative arranges itself in the solid state. It is anticipated that the crystal structure of a simpler derivative like this compound would similarly feature hydrogen bonding involving the carboxylic acid and sulfoxide moieties, leading to specific packing arrangements. The conformation of the urethane (B1682113) group in Boc-derivatives shows slight differences in bond angles compared to a standard peptide bond due to the replacement of a CαH group with an ester oxygen. researchgate.net

Future crystallographic studies on single crystals of this compound and its diastereomers would be invaluable for precisely defining their solid-state structures, understanding the conformational impact of the sulfoxide group, and clarifying the intermolecular interactions that govern their crystal packing.

Computational and Theoretical Investigations of Boc Met O Oh and Its Derivatives

Molecular Modeling and Conformational Analysis

Molecular modeling of Boc-Met(O)-OH is essential for understanding its three-dimensional structure and flexibility, which in turn dictate its chemical behavior. The conformation of this molecule is primarily governed by the interplay between the bulky N-terminal Boc group and the polar, chiral sulfoxide (B87167) moiety on the side chain.

The tert-butoxycarbonyl (Boc) group is known to impose significant conformational restrictions on the amino acid to which it is attached. By occupying a large volume, it limits the rotation around the N-Cα bond, thereby influencing the peptide backbone dihedral angle phi (φ). This restriction is a well-understood principle in peptide chemistry, utilized to control the secondary structure of growing peptide chains. nih.gov

The oxidation of the methionine sulfur atom to a sulfoxide introduces two critical changes. First, it creates a new stereocenter at the sulfur atom, meaning this compound exists as a mixture of two diastereomers: (2S, S_S)- and (2S, R_S)-Boc-Met(O)-OH. These diastereomers are not mirror images and can have different shapes and properties, which can be resolved and studied separately. Second, the sulfoxide group is significantly more polar than the original thioether, allowing for new intramolecular hydrogen bonds and electrostatic interactions that can further stabilize specific conformations. The key dihedral angles that define the molecule's shape are summarized in the table below.

Table 1: Key Torsion Angles in Conformational Analysis of this compound

| Torsion Angle | Atoms Involved | Description | Expected Influence |

|---|---|---|---|

| Phi (φ) | C'-N-Cα-C' | Defines the rotation around the N-Cα bond. | Heavily restricted by the steric bulk of the Boc group. |

| Psi (ψ) | N-Cα-C'-O | Defines the rotation around the Cα-C' bond. | More flexible than φ, but influenced by side-chain conformation. |

| Chi1 (χ1) | N-Cα-Cβ-Cγ | Defines the rotation of the side chain at the Cα-Cβ bond. | Influenced by the polarity and size of the sulfoxide group. |

| Chi2 (χ2) | Cα-Cβ-Cγ-S | Defines the rotation of the side chain at the Cβ-Cγ bond. | Influenced by the polarity and size of the sulfoxide group. |

Computational methods like Density Functional Theory (DFT) and molecular mechanics force fields are used to calculate the potential energy surface of the molecule as a function of these torsion angles, revealing the lowest-energy (most stable) conformations.

Quantum Chemical Calculations for Reaction Mechanism Elucidation

Quantum chemical calculations, particularly DFT, are indispensable for elucidating reaction mechanisms at the atomic level. For this compound, these calculations can illuminate its formation, reactivity, and degradation pathways.

The primary reaction of interest is the oxidation of its precursor, Boc-Met-OH. Methionine is highly susceptible to oxidation by various reactive oxygen species (ROS), such as hydrogen peroxide (H₂O₂). nih.gov Quantum calculations can model the transition state of the reaction between the sulfur atom's lone electron pair and an oxidant. These calculations help determine the activation energy barrier, confirming that the thioether is a kinetically and thermodynamically favorable site for oxidation. acs.org

Furthermore, quantum calculations are critical for understanding the stereospecificity of the reverse reaction: the reduction of methionine sulfoxide. In biological systems, this reduction is catalyzed by a class of enzymes known as methionine sulfoxide reductases (Msr). nih.gov MsrA specifically reduces the (S)-sulfoxide diastereomer, while MsrB reduces the (R)-sulfoxide. nih.govnih.gov Theoretical models can simulate the docking of each this compound diastereomer into the enzyme's active site, explaining the structural basis for this remarkable specificity. The calculations can map the electron and proton transfer steps involved in the catalytic cycle, often involving key cysteine residues in the enzyme. scbt.com

In the context of peptide synthesis, this compound can be used as a building block. Quantum calculations can be used to model its participation in peptide bond formation, providing insights into the reaction's energy profile and the potential for side reactions. For instance, these models can help in parameterizing molecular mechanics force fields, which are then used in larger-scale molecular dynamics simulations. chemimpex.com

Prediction of Chemical Properties and Reactivity Profiles (e.g., TPSA, LogP)

Computational methods allow for the in silico prediction of key physicochemical properties that govern a molecule's behavior, such as its solubility, permeability, and general reactivity. For a modified amino acid like this compound, the Topological Polar Surface Area (TPSA) and the logarithm of the octanol-water partition coefficient (LogP) are particularly informative.

LogP is a measure of a compound's lipophilicity (fat-solubility). Higher LogP values indicate greater lipophilicity. TPSA is the sum of the surfaces of polar atoms (usually oxygen and nitrogen) in a molecule. It is a good predictor of a molecule's ability to form hydrogen bonds and its permeability across biological membranes.

The introduction of the Boc group and the oxidation of the sulfur atom have opposing effects on these properties. The Boc group is large and nonpolar, which significantly increases lipophilicity. Conversely, the oxidation of sulfur to a sulfoxide (S=O) introduces a highly polar functional group, increasing the TPSA.

Table 2: Comparison of Predicted Physicochemical Properties

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Predicted LogP | Predicted TPSA (Ų) |

|---|---|---|---|---|

| L-Methionine | C₅H₁₁NO₂S | 149.21 | -1.88 | 63.32 |

| Boc-Met-OH | C₁₀H₁₉NO₄S | 249.33 | 0.95 | 89.79 |

| This compound | C₁₀H₁₉NO₅S | 265.33 | -0.15 | 106.93 |

Note: Predicted values can vary slightly depending on the algorithm used. These values are for comparative illustration.

The data shows that this compound possesses a unique dual character. It has a significantly higher TPSA than its non-oxidized counterpart, Boc-Met-OH, making it more polar and a better hydrogen bond acceptor. Simultaneously, its LogP value, while lower than that of Boc-Met-OH, is much higher than that of the parent L-Methionine, indicating that the lipophilic character of the Boc group is still dominant. This profile suggests that this compound would have moderate solubility in both polar and non-polar organic solvents, a useful feature in synthetic chemistry.

Simulations of Intermolecular Interactions in Synthetic Systems

Simulations of molecular dynamics (MD) allow for the study of how this compound interacts with other molecules, such as solvents, reactants, or other biomolecules. These intermolecular interactions are the foundation of its function in both synthetic and biological contexts. The molecule's dual chemical nature—a bulky, hydrophobic Boc group and a polar, hydrogen-bonding core/side chain—enables a rich variety of interactions.

Key potential interactions include:

Hydrogen Bonding: The carboxylic acid group (donor and acceptor), the N-H group (donor), the Boc carbonyl oxygens (acceptor), and crucially, the sulfoxide oxygen (a strong acceptor) can all participate in hydrogen bonds.

Hydrophobic Interactions: The tert-butyl group of the Boc moiety and the ethyl portion of the side chain can engage in favorable hydrophobic interactions with non-polar molecules or surfaces.

Dipole-Dipole and Electrostatic Interactions: The highly polar sulfoxide bond (S⁺-O⁻) creates a strong local dipole moment, leading to significant electrostatic interactions with other polar molecules.

A pivotal finding from computational studies on related peptides is that the oxidation of methionine to methionine sulfoxide significantly strengthens its non-covalent interaction with aromatic residues (e.g., Phenylalanine, Tyrosine, Tryptophan). Quantum mechanical calculations have shown that the interaction energy can increase by 0.5–1.4 kcal/mol upon oxidation. This is attributed to favorable electrostatic interactions between the polarized sulfoxide group and the quadrupole moment of the aromatic ring. This enhanced "sulfur-aromatic" interaction has important consequences for protein structure and recognition. In a synthetic context, this suggests that this compound might interact favorably with aromatic solvents or reagents.

Table 3: Summary of Potential Intermolecular Interactions for this compound

| Interacting Part of Molecule | Type of Interaction | Potential Partner |

|---|---|---|

| Boc Group (tert-butyl) | Hydrophobic / Van der Waals | Non-polar solvents, aliphatic chains, aromatic rings |

| Boc Group (carbonyls) | Hydrogen Bond Acceptor | Water, alcohols, N-H groups |

| Amide (N-H) | Hydrogen Bond Donor | Water, carbonyls, sulfoxides |

| Carboxyl (COOH) | Hydrogen Bond Donor & Acceptor | Water, alcohols, amines, other carboxyls |

MD simulations can model these interactions explicitly, predicting how this compound would behave in a reaction mixture, how it might pack in a crystal lattice, or how it could bind to a biological target.

Emerging Trends and Future Directions in Boc Met O Oh Research

Novel Synthetic Reagents and Methodologies Utilizing Boc-Met(O)-OH

In peptide synthesis, the oxidation of methionine's thioether side chain is a well-known side reaction, particularly during the acidolytic cleavage step in solid-phase peptide synthesis (SPPS). biotage.comnih.gov This oxidation converts the non-polar methionine (Met) into the polar methionine sulfoxide (B87167) (Met(O)). nih.gov While historically chemists have developed numerous strategies to prevent this, such as adding scavengers like dimethylsulfide to cleavage cocktails or using specialized reagents, a modern approach involves the deliberate incorporation of Met(O) using this compound. peptide.comlifetein.com

This strategy offers distinct advantages. By using this compound directly, researchers can synthesize peptides that contain methionine sulfoxide at specific, predetermined positions. peptide.compeptide.com This preemptive inclusion avoids the formation of heterogeneous mixtures of oxidized and non-oxidized peptides during synthesis, simplifying purification. peptide.com The resulting peptide, containing Met(O), can either be the final target for studying the effects of this post-translational modification or it can be subjected to a subsequent reduction step to yield the native methionine-containing peptide. nih.govpeptide.com This approach provides greater control over the final product's purity and composition.

The use of this compound is particularly relevant in Boc-based SPPS protocols. sigmaaldrich.com The tert-butyloxycarbonyl (Boc) protecting group is removed under moderately acidic conditions, while side-chain protecting groups are typically removed with strong acids like HF. peptide.compeptide2.com The direct use of this compound as a standard building block is compatible with these established automated and manual synthesis workflows. sigmaaldrich.com

| Strategy | Methodology | Primary Advantage | Key Challenge | Relevant Reagents |

|---|---|---|---|---|

| Oxidation Prevention | Use of Boc-Met-OH with protective measures during synthesis and cleavage. peptide.com | Direct synthesis of the native methionine peptide. | Risk of partial, uncontrolled oxidation leading to impurities. biotage.comnih.gov | Scavengers (e.g., dimethylsulfide, thioanisole), optimized cleavage cocktails (e.g., Reagent H). peptide.comlifetein.com |

| Preemptive Incorporation | Direct use of this compound as a building block in the peptide sequence. peptide.compeptide.com | Avoids formation of mixed oxidation states during synthesis, allowing for pure Met(O)-peptides. researchgate.net | Requires an additional reduction step if the final native Met-peptide is desired. | This compound, reducing agents (e.g., ammonium (B1175870) iodide, triphenylphosphine). nih.gov |

Advanced Applications in Chemical Biology and Materials Science (Purely Chemical Context)

The reversible oxidation of methionine to methionine sulfoxide serves as a crucial post-translational modification in biological systems, often linked to cellular signaling and oxidative stress. nih.govresearchgate.net this compound provides a direct chemical tool to synthesize peptide and protein analogues that mimic this oxidized state, enabling detailed studies of its structural and functional consequences in a controlled, purely chemical context.

In materials science, the significant change in the side chain's polarity—from the hydrophobic thioether in methionine to the hydrophilic sulfoxide in Met(O)—is being harnessed to create "switchable" or stimuli-responsive materials. acs.org A notable study demonstrated the design of an 18-residue peptide that undergoes a complete change in its secondary structure upon a change in the methionine redox state. acs.org

Reduced State (Methionine): The peptide, with its lipophilic methionine residues, adopts an amphiphilic α-helical conformation. acs.org

Oxidized State (Methionine Sulfoxide): The conversion to hydrophilic methionine sulfoxide transforms the peptide's amphiphilic profile, causing it to refold into an amphiphilic β-strand conformation. acs.org

This redox-triggered conformational switching, enabled by the synthesis of the oxidized form, presents a powerful mechanism for designing smart materials. This compound is a key starting material for creating such peptides, allowing for the precise placement of these "redox switches" within a sequence to control macromolecular assembly and material properties.

Integration with Automated Synthesis Platforms for High-Throughput Research

The progression of chemical research increasingly relies on automated and high-throughput methodologies to accelerate discovery. nih.gov Automated solid-phase peptide synthesis (SPPS) has become a cornerstone of this approach, allowing for the rapid and reliable production of numerous peptides. nih.gov These platforms depend on the availability of standardized, high-quality building blocks that are compatible with the synthesis cycles. nih.gov

This compound fits seamlessly into this paradigm as a commercially available, protected amino acid derivative. sigmaaldrich.comsigmaaldrich.com Its use in automated synthesizers allows for the routine, high-throughput synthesis of peptide libraries where each member contains a methionine sulfoxide residue. Such libraries are invaluable for screening purposes, for example, to identify peptides with enhanced stability, altered binding affinities, or specific catalytic activities resulting from the presence of Met(O). The integration of this compound with these platforms facilitates large-scale investigations into the structure-function relationships of methionine oxidation that would be impractical with manual synthesis.

| Step | Action | Typical Reagents | Purpose |

|---|---|---|---|

| 1 | Deprotection | Trifluoroacetic acid (TFA) in Dichloromethane (B109758) (DCM). peptide.com | Removes the Boc group from the N-terminus of the growing peptide chain. |

| 2 | Neutralization | Diisopropylethylamine (DIEA) in DCM or N-Methyl-2-pyrrolidone (NMP). peptide.com | Neutralizes the protonated N-terminus to prepare it for coupling. |

| 3 | Coupling (Activation & Addition) | This compound, activating agents (e.g., TBTU, HOBt), and a base (e.g., DIEA). researchgate.net | Activates the carboxyl group of this compound and couples it to the free N-terminus of the peptide chain. |

| 4 | Washing | Solvents like DCM and NMP. | Removes excess reagents and byproducts before the next cycle. |

Development of Chemically Controlled Systems Involving Methionine Redox States for Material Science Applications

The future of advanced materials lies in creating systems that can respond dynamically to external chemical signals. The reversible redox chemistry of the methionine/methionine sulfoxide pair is an ideal foundation for such systems. nih.gov The ability to switch a key residue between a non-polar and a polar state allows for the chemical control of material properties on a molecular level. acs.org

Building on foundational research where peptides switch between α-helix and β-sheet structures, future work aims to incorporate this mechanism into more complex materials. acs.org Potential applications include:

Redox-Responsive Hydrogels: Hydrogels could be designed to swell or collapse in response to oxidizing or reducing agents, enabling controlled release of encapsulated molecules.

Switchable Catalysts: The conformational changes induced by methionine oxidation could be used to activate or deactivate a peptide-based catalyst.

Dynamic Scaffolds: Materials for cell culture or tissue engineering could alter their surface properties or morphology in response to the redox environment, influencing cell adhesion and behavior.

The synthesis of these advanced materials will rely heavily on the precise incorporation of methionine and its oxidized forms. This compound serves as a fundamental component in the synthetic chemist's toolkit, providing the means to build these chemically controlled systems from the ground up.

| Property | Reduced State (Methionine) | Oxidized State (Methionine Sulfoxide) |

|---|---|---|

| Side Chain Character | Lipophilic/Non-polar | Hydrophilic/Polar |

| Dominant Secondary Structure | α-Helix | β-Strand |

| Controlling Stimulus | Addition of a reducing agent. | Addition of an oxidizing agent (e.g., H₂O₂). |

| Potential Material Function | Formation of helical aggregates. | Formation of β-sheet-based fibrils or films. |

Q & A

Q. What are the critical considerations for synthesizing Boc-Met(O)-OH with high purity?

Synthesis of this compound requires precise control of oxidation conditions to avoid over-oxidation of methionine residues. Key steps include:

- Protection of functional groups : Use tert-butoxycarbonyl (Boc) groups to protect the amine during oxidation .

- Oxidation monitoring : Employ thin-layer chromatography (TLC) or HPLC to track sulfoxide formation, ensuring reaction termination at the desired stage .

- Purification protocols : Column chromatography (e.g., silica gel) or recrystallization in polar solvents (e.g., ethanol/water mixtures) to isolate the product with >97% purity, as per industrial reagent standards .

Q. How can researchers validate the structural identity of this compound?

Validation requires a multi-technique approach:

- Spectroscopic analysis : Compare -NMR and -NMR data with literature values to confirm sulfoxide formation and Boc-group integrity .

- Mass spectrometry : Use high-resolution MS (HRMS) to verify molecular weight (e.g., CHNOS for this compound) .

- Purity assessment : Quantitative HPLC with UV detection at 220 nm to ensure minimal side-product contamination .

Q. What stability challenges arise when storing this compound, and how can they be mitigated?

this compound is prone to:

- Hydrolysis : Store under anhydrous conditions (e.g., desiccator with silica gel) at −20°C to slow degradation .

- Light sensitivity : Use amber vials to prevent sulfoxide-to-sulfone photooxidation .

- Batch testing : Regular HPLC analysis of stored samples to monitor purity over time .

Advanced Research Questions

Q. How should researchers design experiments to study the role of this compound in peptide oxidation mechanisms?

A robust experimental framework includes:

- Kinetic studies : Vary reaction parameters (temperature, oxidant concentration) to model sulfoxidation rates using techniques like stopped-flow spectroscopy .

- Comparative controls : Synthesize Boc-Met (unoxidized) and Boc-Met(O)-OH (sulfone) to isolate the sulfoxide’s mechanistic contributions .

- Computational modeling : Density functional theory (DFT) simulations to predict transition states and validate experimental kinetics .

Q. How can contradictory data on this compound’s reactivity in different solvents be resolved?

Contradictions often arise from solvent polarity effects:

- Systematic solvent screening : Test reactivity in aprotic (e.g., DMF) vs. protic (e.g., methanol) solvents to correlate dielectric constants with sulfoxide stability .

- Meta-analysis : Pool data from heterogeneous studies using PRISMA guidelines to identify confounding variables (e.g., trace water content) .

- Replication studies : Reproduce conflicting experiments under controlled conditions to isolate variables (e.g., oxygen exposure) .

Q. What methodologies are recommended for integrating this compound into solid-phase peptide synthesis (SPPS)?

Optimize SPPS protocols by:

- Coupling efficiency : Use coupling agents like HATU/DIPEA in DMF to enhance this compound activation, monitored by Kaiser test .

- Side-reaction mitigation : Introduce scavengers (e.g., thioanisole) during Boc deprotection (e.g., TFA treatment) to prevent sulfoxide reduction .

- Post-synthesis analysis : MALDI-TOF MS to confirm peptide integrity after oxidation-prone steps .

Q. How can researchers address reproducibility issues in this compound-based studies?

Adopt open-science practices:

- Detailed documentation : Share synthesis and characterization protocols in supplementary materials, adhering to Beilstein Journal guidelines (e.g., CAS numbers, reagent batch details) .

- Data repositories : Deposit raw NMR/MS spectra in platforms like Zenodo for peer validation .

- Collaborative verification : Engage independent labs to replicate critical findings using standardized materials .

Methodological Frameworks for Research Design

How to formulate a PICOT-style research question for this compound studies?

Apply the PICOT framework:

- P (Population): Target molecules (e.g., peptides containing methionine sulfoxide).

- I (Intervention): Oxidation protocols (e.g., HO concentration).

- C (Comparison): Unoxidized methionine vs. sulfone derivatives.

- O (Outcome): Reaction yield, purity, or biological activity.

- T (Time): Reaction duration or long-term stability .

What criteria (e.g., FINER) ensure a research question’s feasibility and novelty?

Evaluate using FINER:

- Feasible : Access to HPLC/MS infrastructure for purity checks.

- Interesting : Explore understudied areas (e.g., sulfoxide’s role in protein misfolding).

- Novel : Compare this compound with newer protecting groups (e.g., Fmoc).

- Ethical : Non-hazardous synthesis protocols.

- Relevant : Link to disease models (e.g., oxidative stress in neurodegeneration) .

Data Analysis and Interpretation

Q. How to perform meta-analysis on heterogeneous this compound data?

Follow COSMOS-E guidelines:

- Literature search : Use Boolean operators (e.g., "this compound" AND "oxidation") across PubMed, SciFinder, and Reaxys .

- Data extraction : Tabulate variables (e.g., solvent, temperature, yield) for cross-study comparison .

- Statistical synthesis : Apply random-effects models to account for variability in oxidation conditions .